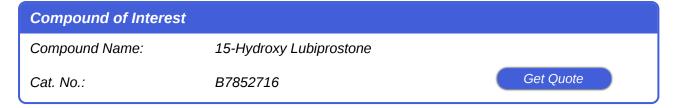


Chemical and physical properties of 15-Hydroxy Lubiprostone

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An In-depth Technical Guide to the Chemical and Physical Properties of **15-Hydroxy Lubiprostone**

Abstract

15-Hydroxy Lubiprostone, also known as M3, is the primary and pharmacologically active metabolite of Lubiprostone, a medication used to treat various forms of constipation.[1][2][3] Due to the parent drug's low systemic availability, pharmacokinetic and bioequivalence studies of Lubiprostone rely on the quantification of **15-Hydroxy Lubiprostone** in plasma.[4][5][6] This document provides a comprehensive overview of the chemical and physical properties, metabolic formation, mechanism of action, and analytical methodologies pertinent to **15-Hydroxy Lubiprostone**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

15-Hydroxy Lubiprostone is a prostaglandin E1 derivative.[4][7] It is formed in vivo through the reduction of the 15-carbonyl group of Lubiprostone, a process mediated by carbonyl reductase enzymes.[1][3][8] This metabolic conversion results in the formation of both α -hydroxy and β -hydroxy epimers.[1][8]

While specific experimental data for the physical properties of **15-Hydroxy Lubiprostone** are not widely published, the parent compound, Lubiprostone, is described as a white, odorless



crystalline powder that is very soluble in ether and ethanol and practically insoluble in hexane and water.[2]

Table 1: Chemical Properties of 15-Hydroxy

Lubiprostone

Property	Value	Source
IUPAC Name	7-[(1R,2R,3R)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid	[9]
Synonyms	13,14-dihydro-16,16-difluoro Prostaglandin E1, M3	[1][9][10]
Molecular Formula	C20H34F2O5	[9][10]
Molecular Weight	392.5 g/mol	[9]
Monoisotopic Mass	392.23743050 Da	[9]
XLogP3	3.8	[9]
Hydrogen Bond Donor Count	3	[9]
Hydrogen Bond Acceptor Count	5	[9]
Rotatable Bond Count	11	[9]
Topological Polar Surface Area	94.8 Ų	[9]
CAS Number	475992-30-4	[9][10]

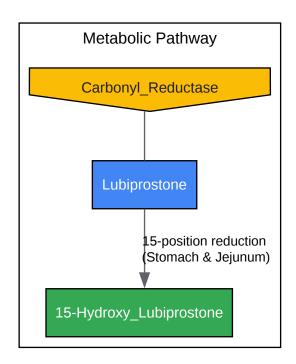
Metabolic Formation and Pharmacokinetics

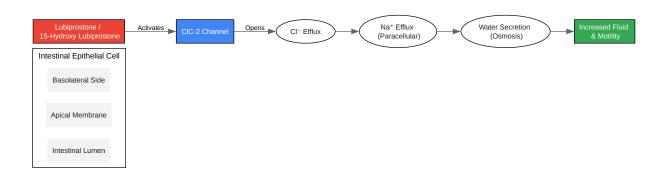
Lubiprostone is rapidly and extensively metabolized following oral administration, primarily within the stomach and jejunum.[2][11][12] This metabolism is not mediated by the cytochrome P450 system but by the ubiquitously expressed carbonyl reductase.[1][8] The principal metabolic pathway is the reduction of the C-15 carbonyl group to form **15-Hydroxy**



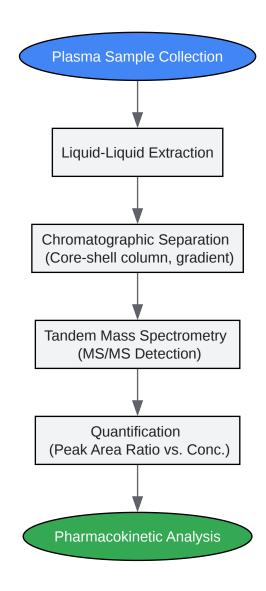
Lubiprostone, which constitutes less than 10% of the total administered dose of the parent drug.[1][2]

Due to Lubiprostone's negligible systemic absorption, **15-Hydroxy Lubiprostone** is the key analyte for pharmacokinetic assessments.[3][4]









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